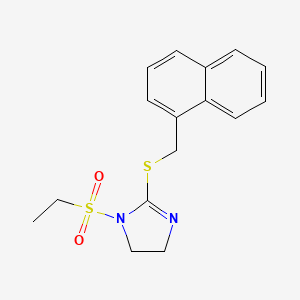
1-benzhydryl-3-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the conditions and the reagents used. The pyrazol group, for example, can undergo various reactions such as alkylation, acylation, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the urea group could increase its solubility in water, while the benzhydryl group could increase its lipophilicity.Aplicaciones Científicas De Investigación
Eco-Friendly Catalysis and Multicomponent Reactions
Urea has been utilized as an eco-friendly catalyst in the synthesis of various heterocyclic compounds, demonstrating its versatility and efficiency in facilitating multicomponent reactions under mild conditions. For instance, Brahmachari and Banerjee (2014) described a straightforward synthesis method for producing a diverse range of functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using commercially available urea as an organo-catalyst. This method highlights urea's role in promoting eco-friendly and highly efficient synthetic routes in organic chemistry (Brahmachari & Banerjee, 2014).
Advanced Material Synthesis
Urea derivatives have been explored for their potential in synthesizing materials with specific properties, such as hydrogels, indicating the broad applicability of these compounds in material science. Lloyd and Steed (2011) investigated how 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with the gelation and physical properties being tunable by the anion identity. This research underscores the utility of urea derivatives in creating materials with adjustable properties for potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).
Antimicrobial Agent Development
Research into urea derivatives has also extended to the development of new antimicrobial agents. Azab, Youssef, and El‐Bordany (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity. This suggests the potential of urea derivatives in contributing to the discovery and development of new antibacterial drugs, addressing the urgent need for novel antimicrobials due to rising antibiotic resistance (Azab, Youssef, & El‐Bordany, 2013).
Anti-Tumor Agents
The synthesis of urea derivatives has been explored for potential anti-tumor applications. Nassar, Atta-Allah, and Elgazwy (2015) detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, showing significant effects against mouse tumor model cancer cell lines, including Colon cancer (HCT-29) and Breast cancer (MCF-7). This research highlights the therapeutic potential of urea derivatives in oncology, offering new avenues for cancer treatment development (Nassar, Atta-Allah, & Elgazwy, 2015).
Central Nervous System Activity
Furthermore, urea derivatives have been synthesized and evaluated for their central nervous system activity, suggesting potential applications in neuropharmacology. Szacon et al. (2015) synthesized a series of novel urea derivatives, evaluating them for central nervous system activity. This study points to the possible involvement of the serotonin system and/or the opioid system in the effects of tested compounds, specifically highlighting compound 3h for its favorable ADMET properties and good blood-brain permeation (Szacon et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzhydryl-3-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O/c30-25(27-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21)26-15-16-29-23(19-13-14-19)17-22(28-29)18-11-12-18/h1-10,17-19,24H,11-16H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVYPGKDRNSBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol](/img/structure/B2664559.png)




![3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664567.png)
![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2664568.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-ynamide](/img/structure/B2664569.png)
![2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2664570.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2664571.png)




